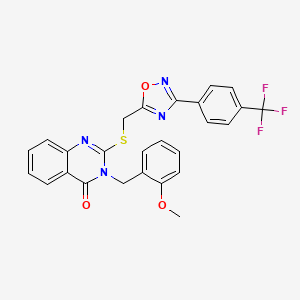
3-(2-甲氧基苄基)-2-(((3-(4-(三氟甲基)苯基)-1,2,4-恶二唑-5-基)甲基)硫代)喹唑啉-4(3H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-methoxybenzyl)-2-(((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C26H19F3N4O3S and its molecular weight is 524.52. The purity is usually 95%.
BenchChem offers high-quality 3-(2-methoxybenzyl)-2-(((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-methoxybenzyl)-2-(((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
- 该化合物表现出有希望的抗癌活性。研究人员已经研究了它对各种癌细胞系的效应,包括乳腺癌、肺癌和结肠癌。它干扰细胞增殖,诱导凋亡(程序性细胞死亡),并抑制肿瘤生长。 从机制上讲,它可能靶向参与癌症进展的特定信号通路 .
- 该化合物具有激酶抑制特性。激酶在细胞信号转导中起着至关重要的作用,激酶失调与癌症和炎症等疾病有关。 通过抑制特定激酶,该化合物可能在激酶相关疾病的药物开发中具有价值 .
- 炎症会导致各种疾病,包括自身免疫性疾病和神经退行性疾病。研究表明该化合物通过调节炎症通路具有抗炎作用。 它可能抑制促炎性细胞因子和酶,使其成为一种潜在的治疗剂 .
- 研究人员已经探索了该化合物的抗菌特性。它对细菌、真菌甚至耐药菌株表现出活性。 它的作用机制包括破坏微生物膜或干扰重要的细胞过程 .
- 阿尔茨海默病和帕金森病等神经退行性疾病涉及氧化应激和神经元损伤。该化合物通过减少氧化应激,增强抗氧化防御,促进神经元存活,表现出神经保护作用。 它可能是神经保护策略的候选药物 .
- 初步研究表明该化合物可能具有抗病毒作用。它可以抑制病毒复制或进入宿主细胞。 需要进一步研究来探索它对抗特定病毒的潜力 .
抗癌特性
激酶抑制
抗炎活性
抗菌潜力
神经保护作用
抗病毒活性
生物活性
3-(2-methoxybenzyl)-2-(((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a complex organic compound with potential therapeutic applications. Its structure includes a quinazolinone core, which is known for various biological activities, including anticancer and anti-inflammatory properties. This article reviews the biological activity of this compound based on existing research findings, including its mechanism of action, cytotoxicity profiles, and potential therapeutic applications.
Structure and Properties
The compound can be broken down into several functional groups:
- Quinazolinone moiety : Known for its role in inhibiting various kinases.
- Trifluoromethyl group : Enhances lipophilicity and metabolic stability.
- Methoxybenzyl group : May contribute to binding affinity with biological targets.
Research indicates that quinazolinone derivatives often function as inhibitors of tyrosine kinases, which are crucial in cell signaling pathways related to cancer progression. The specific mechanisms include:
- Inhibition of CDK2, HER2, EGFR, and VEGFR2 : These kinases are involved in cell cycle regulation and proliferation. The compound has shown competitive inhibition against these targets, which is critical for developing anticancer therapies .
Cytotoxicity
The cytotoxic effects of 3-(2-methoxybenzyl)-2-(((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one were evaluated against various cancer cell lines. The results are summarized in the following table:
These findings suggest that the compound exhibits significant cytotoxicity, particularly against breast cancer cells.
Inhibition of Protein Kinases
The compound has been tested for its inhibitory activity on several key protein kinases:
| Kinase | Type of Inhibition | IC50 (µM) | Reference |
|---|---|---|---|
| CDK2 | Non-competitive | 0.173 | |
| HER2 | Non-competitive | 0.079 | |
| EGFR | Competitive | Similar to control lapatinib (0.078) |
These results indicate that the compound is a potent inhibitor of these kinases, which are often overexpressed in various cancers.
Case Studies
Several studies have explored the therapeutic potential of quinazolinone derivatives similar to this compound:
- Cytotoxicity against MCF-7 Cells : A study demonstrated that quinazolinone derivatives exhibited varying degrees of cytotoxicity against MCF-7 cells, with some compounds showing IC50 values as low as 0.173 µM .
- Mechanistic Studies : Molecular docking studies indicated that these compounds could bind effectively to the ATP-binding site of kinases like CDK2 and EGFR, suggesting a competitive inhibition mechanism .
属性
IUPAC Name |
3-[(2-methoxyphenyl)methyl]-2-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19F3N4O3S/c1-35-21-9-5-2-6-17(21)14-33-24(34)19-7-3-4-8-20(19)30-25(33)37-15-22-31-23(32-36-22)16-10-12-18(13-11-16)26(27,28)29/h2-13H,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWUWTYQIZWVDKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC=C(C=C5)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














